1-Acetoxyacenaphthene
Overview
Description
1-Acetoxyacenaphthene, also known as 1,2-dihydroacenaphthylen-1-yl acetate, is an organic compound with the molecular formula C14H12O2. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is primarily used in organic synthesis and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
It is known that acenaphthoquinone, a related compound, is used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . These compounds often have specific targets in biological systems, but the exact targets for 1-Acetoxyacenaphthene remain to be identified.
Mode of Action
It is known that acenaphthoquinone undergoes a wide range of reactions in the synthesis of heterocyclic compounds . For instance, the carbonyl unit of acenaphthoquinone undergoes nucleophilic attack by an amine to afford an imine intermediate, which then undergoes intramolecular cyclization
Biochemical Pathways
It is known that acenaphthoquinone and its derivatives can be involved in a variety of reactions leading to the synthesis of heterocyclic compounds These compounds can then interact with various biochemical pathways, depending on their specific structures and properties
Pharmacokinetics
It is known that polycyclic aromatic hydrocarbons (pahs), a group of compounds to which this compound belongs, can be absorbed into the body through inhalation, ingestion, and skin contact . Once in the body, PAHs can distribute to various tissues, particularly fat tissues . They are typically metabolized and excreted within a few days .
Result of Action
It is known that acenaphthoquinone and its derivatives can be used to synthesize a variety of heterocyclic compounds These compounds can have a wide range of effects on cells, depending on their specific structures and properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, PAHs, including this compound, can be found in various environmental sources, including vehicle exhaust, coal, coal tar, and hazardous waste sites . These environmental sources can lead to human exposure to this compound and other PAHs . Furthermore, environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and reactivity of this compound.
Preparation Methods
1-Acetoxyacenaphthene can be synthesized through several methods. One common synthetic route involves the reaction of 1-acenaphthenol with acetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and triethylamine. The reaction is typically carried out at 0°C and then allowed to reach room temperature overnight . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Acetoxyacenaphthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acenaphthoquinone derivatives.
Reduction: Reduction reactions can yield acenaphthene derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetoxyacenaphthene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research has explored its potential as a precursor for antitumor agents and other pharmaceuticals.
Comparison with Similar Compounds
1-Acetoxyacenaphthene can be compared with other acenaphthene derivatives, such as:
Acenaphthene: A simpler polycyclic aromatic hydrocarbon used in the synthesis of dyes and pigments.
Acenaphthoquinone: An oxidized derivative with applications in organic synthesis and as a precursor for various compounds.
1-Acenaphthenol: The parent alcohol compound used in the synthesis of this compound.
What sets this compound apart is its acetoxy functional group, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-1-yl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-9(15)16-13-8-11-6-2-4-10-5-3-7-12(13)14(10)11/h2-7,13H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSIEGCCYVPJLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2=CC=CC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381758 | |
Record name | 1-ACETOXYACENAPHTHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14966-36-0 | |
Record name | 1-ACETOXYACENAPHTHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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